

Technical Monograph: Structural & Functional Analysis of Z-Val-Phe-OMe[1][2]

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Compound of Interest

Compound Name: Z-Val-phe-ome

CAS No.: 4817-95-2

Cat. No.: B2397665

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Executive Summary

Z-Val-Phe-OMe (CAS: 4817-95-2) serves as a canonical model substrate and synthetic intermediate in protease research.[1][2] Structurally, it is a dipeptide derivative protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group and modified at the C-terminus as a methyl ester.[1][2] Its primary utility lies in probing the specificity of chymotrypsin-like serine proteases, where the phenylalanine residue occupies the S1 specificity pocket, and the valine residue stabilizes the complex via the S2 pocket. This guide details its structural logic, synthetic pathways, and application in kinetic profiling.[2]

Molecular Architecture & Physicochemical Profile[1][2]

The structure of **Z-Val-Phe-OMe** is not arbitrary; it is a rational design intended to mimic the transition state of natural protein substrates while providing a chromogenic or chemically active leaving group.[1][2]

Structural Components (Schechter & Berger Nomenclature)

To understand the behavior of **Z-Val-Phe-OMe**, one must map it against the active site of its target enzymes (e.g.,

-chymotrypsin) using the Schechter and Berger nomenclature (1967).[1][2]

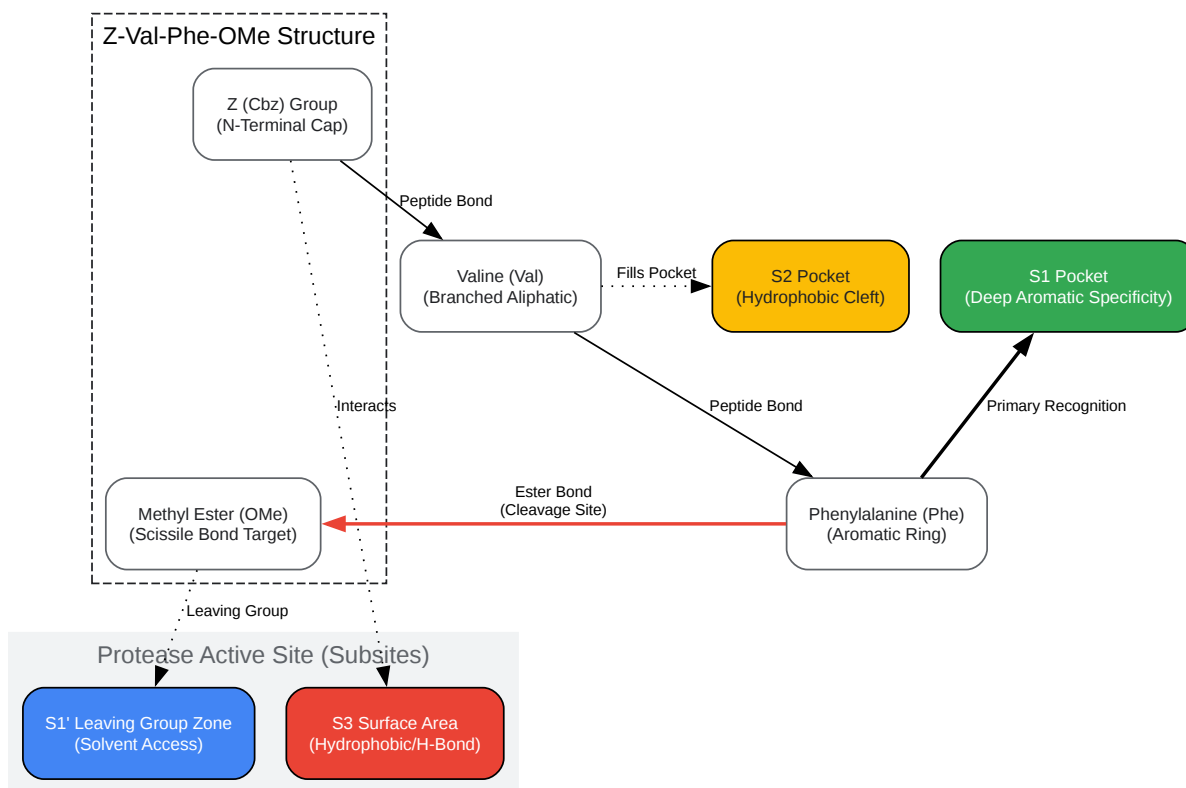
- P3 Position (The Cap - Z): The Benzyloxycarbonyl group acts as a hydrophobic cap.[1][2] It mimics the polypeptide chain upstream of the cleavage site, providing bulk that interacts with the enzyme's surface residues, preventing non-specific amine protonation.
- P2 Position (Valine): The isopropyl side chain of Valine is hydrophobic and branched.[2] It targets the S2 subsite of the enzyme. In chymotrypsin, this pocket is hydrophobic, making Valine an ideal stabilizer for the enzyme-substrate complex ([1][2]).
- P1 Position (Phenylalanine): This is the specificity determinant.[2] Chymotrypsin prefers large aromatic residues (Phe, Trp, Tyr) in the S1 pocket.[2] The benzyl side chain of Phe fits deeply into the hydrophobic S1 cleft.
- P1' Position (Methyl Ester - OMe): The scissile bond is located between the Carbonyl of Phe and the Oxygen of the OMe group. Hydrolysis releases methanol, driving the reaction forward.

Physicochemical Data Table[1]

Property	Value	Notes
IUPAC Name	Methyl (2S)-2-[[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]-3-phenylpropanoate	Stereochemistry is critical (L,L-isomer).[1][2]
Formula		
Molecular Weight	412.48 g/mol	
CAS Number	4817-95-2	Distinct from free acid (19542-51-9).[1][2][3]
Solubility	DMSO, DMF, Methanol, Chloroform	Sparingly soluble in water; requires co-solvent for assays. [2]
Melting Point	108–110 °C	Indicator of purity.[2]
Physical State	White Crystalline Powder	Hygroscopic; store desiccated at -20°C.

Structural Visualization (Subsite Mapping)[1][2]

The following diagram illustrates the alignment of **Z-Val-Phe-OMe** within a serine protease active site.



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Figure 1: Schechter & Berger mapping of **Z-Val-Phe-OMe** to a serine protease active site.[1][2]
The Phe residue drives specificity (S1), while Val stabilizes the complex (S2).[2]

Synthetic Methodology

As a Senior Scientist, I recommend solution-phase synthesis for this dipeptide to ensure maximum purity and scale. Solid-phase synthesis (SPPS) is possible but often unnecessary for a dipeptide of this simplicity.[1][2]

Reaction Logic

The synthesis involves coupling N-protected Valine (Z-Val-OH) with C-protected Phenylalanine (H-Phe-OMe).[1][2]

- Coupling Reagent: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[1][2]
 - Why: EDC is water-soluble, aiding workup.[1][2] HOBt suppresses racemization of the Valine residue and prevents N-acylurea formation.[2]
- Base: DIPEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1][2]
 - Why: To neutralize the HCl salt of the phenylalanine methyl ester starting material.

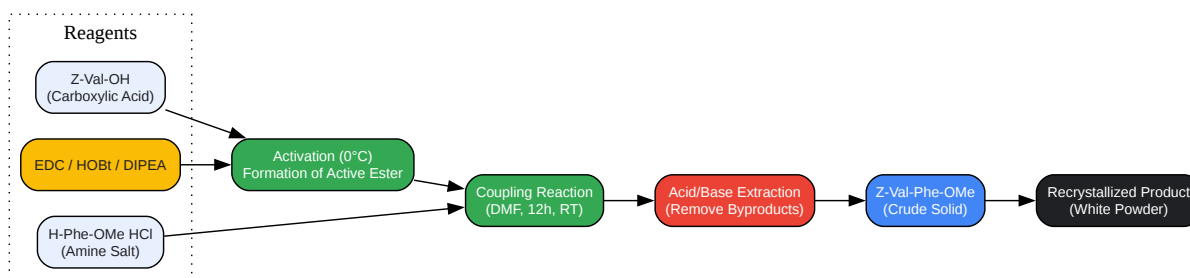
Step-by-Step Protocol

- Preparation of Amine Component:
 - Dissolve H-Phe-OMe[1][2].HCl (1.0 eq) in DMF (Dimethylformamide).[1][2]
 - Add DIPEA (2.2 eq) at 0°C. Stir for 10 min to liberate the free amine.
- Activation of Carboxyl Component:
 - In a separate vessel, dissolve Z-Val-OH (1.05 eq) in DMF.
 - Add HOBt (1.1 eq) and EDC[1][2].HCl (1.1 eq) at 0°C. Stir for 15 min to form the active ester.
- Coupling:
 - Add the activated Z-Val-OH solution to the H-Phe-OMe solution.[1][2]
 - Critical Control Point: Maintain at 0°C for 1 hour, then allow to warm to Room Temperature (RT) overnight. Heat promotes racemization.[1][2]
- Workup (Extraction):

- Dilute reaction with Ethyl Acetate (EtOAc).[1][2]
- Wash sequentially with:
 - 5% Citric Acid or 1M HCl (removes unreacted amine/DIPEA).[1][2]
 - Sat.
(removes unreacted acid/HOBt).[1][2]
 - Brine (removes water).[1][2]
- Dry over

, filter, and concentrate in vacuo.
- Purification:
 - Recrystallize from EtOAc/Hexanes.[1][2]

Synthesis Workflow Diagram



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Figure 2: Solution-phase synthesis workflow for **Z-Val-Phe-OMe** using carbodiimide chemistry.
[1][2]

Mechanistic Enzymology & Applications

Kinetic Profiling

Z-Val-Phe-OMe is classically used to determine the

of chymotrypsin.[1][2]

- Mechanism: The enzyme attacks the ester carbonyl. The release of methanol is not easily monitored spectrophotometrically. Therefore, this substrate is often used in pH-stat assays (monitoring proton release) or HPLC-based endpoint assays.[1][2]
- Comparison: It is distinct from chromogenic substrates like Z-Val-Phe-pNA (para-nitroanilide), which release a yellow color upon cleavage.[1][2] The OMe variant is often used when studying the native esterase activity of the protease or as a precursor to generate the free acid (Z-Val-Phe-OH) for inhibition studies.[1][2]

Inhibitor Design Scaffold

Z-Val-Phe-OMe is the immediate precursor to Z-Val-Phe-H (Aldehyde), a potent transition-state inhibitor.[1][2]

- Transformation: The methyl ester is reduced (using DIBAL-H at -78°C) to the aldehyde.[1][2]
- Significance: The aldehyde group forms a reversible hemiacetal with the active site serine hydroxyl, mimicking the tetrahedral transition state of hydrolysis.

References

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